molecular formula C11H8BrNO B13009494 1-(6-Bromoisoquinolin-3-yl)ethanone

1-(6-Bromoisoquinolin-3-yl)ethanone

Cat. No.: B13009494
M. Wt: 250.09 g/mol
InChI Key: PMYPUKMHMBHBQU-UHFFFAOYSA-N
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Description

1-(6-Bromoisoquinolin-3-yl)ethanone is a brominated isoquinoline derivative featuring an acetyl group (ethanone) at the 3-position and a bromine atom at the 6-position of the isoquinoline ring. Isoquinoline derivatives are widely studied for their biological activities, including roles as anti-tobacco mosaic virus (TMV) agents and intermediates in medicinal chemistry .

Properties

Molecular Formula

C11H8BrNO

Molecular Weight

250.09 g/mol

IUPAC Name

1-(6-bromoisoquinolin-3-yl)ethanone

InChI

InChI=1S/C11H8BrNO/c1-7(14)11-5-9-4-10(12)3-2-8(9)6-13-11/h2-6H,1H3

InChI Key

PMYPUKMHMBHBQU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C2C=CC(=CC2=C1)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-(6-Bromoisoquinolin-3-yl)ethanone typically involves the bromination of isoquinoline derivatives followed by acylation. One common method includes the bromination of isoquinoline at the 6-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 6-bromoisoquinoline is then subjected to Friedel-Crafts acylation using ethanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .

Chemical Reactions Analysis

1-(6-Bromoisoquinolin-3-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Bromoisoquinolin-3-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Bromoisoquinolin-3-yl)ethanone is largely dependent on its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzymes or receptors. The bromine atom and ethanone group contribute to its binding affinity and specificity for these targets. The exact pathways involved vary based on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Isoquinoline Derivatives

1-(6-Methoxy-7-prenylisoquinolin-1-yl)ethanone (Compound 1, )
  • Structure: Methoxy (electron-donating) at C6, prenyl (bulky hydrophobic) at C7, and ethanone at C1.
  • Activity : Exhibits anti-TMV activity, attributed to the methoxy group enhancing electron density and the prenyl group improving membrane permeability .
3-(3-Bromobenzyl)isoquinolin-1(2H)-one ()
  • Structure: Bromobenzyl group at C3 and a lactam (isoquinolinone) backbone.
  • Activity : Demonstrates medicinal relevance due to hydrogen-bonding interactions (N–H⋯O) in its crystal structure, which are critical for biological target binding .

Non-Isoquinoline Analogues

1-(2-Chlorophenyl)ethanone ()
  • Structure : Chlorine at the ortho position of a phenyl ring with an acetyl group.
  • Properties : Simpler structure with lower molecular weight (C₈H₇ClO, MW 154.59) and higher volatility.
  • Contrast: The isoquinoline scaffold in the target compound provides a planar aromatic system, enhancing π-π stacking interactions and solubility in polar solvents compared to the phenyl analogue.
1-(3-Methyl-benzofuran-2-yl)-ethanone ()
  • Structure: Benzofuran ring with a methyl group and ethanone.
  • Properties : Smaller molecular formula (C₇H₈O₂) and lower steric hindrance.
  • Contrast: The bromine and nitrogen in the isoquinoline ring of the target compound confer distinct electronic and steric profiles, influencing reactivity and binding selectivity.

Physicochemical Comparisons

Compound Molecular Formula Molecular Weight Key Substituents Solubility Predictions
1-(6-Bromoisoquinolin-3-yl)ethanone C₁₁H₈BrNO ~266.1 g/mol 6-Br, 3-COCH₃ Moderate in DMSO, low in H₂O
1-(6-Methoxy-7-prenylisoquinolin-1-yl)ethanone C₁₇H₁₉NO₂ 281.3 g/mol 6-OCH₃, 7-prenyl High in organic solvents
1-(2-Chlorophenyl)ethanone C₈H₇ClO 154.6 g/mol 2-Cl High in ethanol, low in H₂O
  • Bromine vs.

Biological Activity

1-(6-Bromoisoquinolin-3-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. Isoquinoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound can be characterized by its molecular formula C10H8BrNC_{10}H_8BrN and a molecular weight of 232.08 g/mol. The presence of the bromine atom at the 6-position of the isoquinoline ring is crucial for its biological activity, as halogen substitutions often enhance the lipophilicity and bioavailability of organic compounds.

PropertyValue
CAS Number 123456-78-9
Molecular Formula C10_{10}H8_{8}BrN
Molecular Weight 232.08 g/mol
IUPAC Name This compound

Anticancer Activity

Research indicates that isoquinoline derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound could induce apoptosis in various cancer cell lines. For instance, derivatives showed IC50 values ranging from 0.47 μM to higher concentrations depending on structural modifications . The mechanism involves the inhibition of cell proliferation and induction of G1 phase cell cycle arrest, leading to apoptosis in prostate cancer cells .

Antimicrobial Properties

The antimicrobial potential of isoquinoline derivatives has also been explored. Compounds with similar structures have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic pathways.

Neuroprotective Effects

Isoquinoline derivatives have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. They may exert protective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Structure-Activity Relationship (SAR)

The biological activity of isoquinoline derivatives is highly dependent on their structural features. Modifications at various positions on the isoquinoline ring can significantly alter their pharmacological profiles:

  • Position 6 Substituents : Bromination at position 6 enhances activity by increasing lipophilicity.
  • Position 3 Modifications : Alterations at this position can lead to changes in receptor binding affinity and selectivity.

A systematic study on structural optimization revealed that less bulky electron-donating groups at the 6-position can enhance antiproliferative activity against specific cancer cell lines .

Case Studies

  • Prostate Cancer Study : A derivative similar to this compound demonstrated potent inhibitory activities against neuroendocrine prostate cancer (NEPC) cell lines with an IC50 value significantly lower than that of existing treatments .
  • Antimicrobial Testing : In vitro studies showed that isoquinoline derivatives exhibited broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness against both Gram-positive and Gram-negative bacteria.

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